

Technical Support Center: C-Peptide Recovery from Serum and Plasma

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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

Cat. No.: B15578127

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of C-peptide from serum and plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between serum and plasma for C-peptide measurement?

A1: Serum is the liquid fraction of blood after coagulation, meaning clotting factors have been removed. Plasma is the liquid fraction of blood treated with an anticoagulant, thus retaining clotting factors. For C-peptide analysis, the choice between serum and plasma can impact stability due to the presence of proteases released during clotting.

Q2: Which sample type, serum or EDTA plasma, is generally recommended for C-peptide analysis?

A2: Both serum and K2 EDTA plasma are commonly used for C-peptide measurement.^[1] However, studies suggest that C-peptide is more stable in serum if the sample is centrifuged immediately and stored properly.^{[2][3]} Conversely, insulin is more stable in EDTA plasma.^{[2][3]} EDTA plasma can chelate divalent cations, which may inhibit some protease activity, contributing to the stability of certain peptides.

Q3: How critical is the timing of centrifugation after blood collection?

A3: The timing of centrifugation is pivotal for maintaining C-peptide stability.^[4] Delayed centrifugation, especially at room temperature, can lead to significant degradation of C-peptide in both serum and plasma. For instance, a delay of 48 hours at room temperature can result in a C-peptide loss of up to 74% in serum and 46% in plasma.^{[2][3][5]}

Q4: What are the optimal storage conditions for serum and plasma samples for C-peptide analysis?

A4: For short-term storage (up to 7 days), separated serum or plasma should be kept at 2-8°C.^[5] For long-term storage, freezing at -20°C or -70°C is recommended.^{[1][6]} Samples can be stable for at least 30 days when stored at -20°C.^[7] It is crucial to avoid repeated freeze-thaw cycles, although some studies indicate C-peptide can be stable for up to six cycles.^[8]

Q5: Can hemolysis affect C-peptide recovery?

A5: Yes, hemolysis can negatively affect C-peptide immunoassay results, leading to a decrease in measured concentrations.^{[9][10][11]} The effect is dependent on the degree of hemolysis and the exposure time.^{[10][11]} It is recommended to avoid using hemolyzed specimens for C-peptide analysis.^{[1][7]}

Troubleshooting Guide

Issue 1: Low or No C-Peptide Signal Detected

Possible Cause	Troubleshooting Step
Degraded Sample	Ensure proper sample handling: immediate centrifugation after collection, and appropriate storage at 2-8°C for short-term or frozen for long-term. [2] [5]
Incorrect Sample Type	While both serum and EDTA plasma are acceptable, confirm the specific requirements of your assay kit. [1]
Hemolyzed Sample	Visually inspect samples for hemolysis (pink or red color). If present, recollect the sample, taking care to avoid traumatic venipuncture. [9] [12]
Assay Protocol Error	Review the ELISA kit protocol carefully. Ensure correct reagent volumes, incubation times, and temperatures were used. [13] [14]
Reagent Issues	Check the expiration dates of all reagents. Ensure standards and antibodies were reconstituted and stored correctly. [9]

Issue 2: High Variability Between Duplicate Samples

Possible Cause	Troubleshooting Step
Pipetting Error	Ensure pipettes are calibrated and used correctly. Use fresh pipette tips for each sample and reagent. [13]
Inadequate Mixing	Thoroughly mix all reagents and samples before pipetting into the wells. [9]
Incomplete Washing	Ensure complete and consistent washing of all wells between steps to remove unbound reagents. [13]
Plate Sealing	Use a plate sealer during incubations to prevent evaporation, which can concentrate reactants and lead to variability. [13]

Issue 3: High Background Signal in the Assay

Possible Cause	Troubleshooting Step
Insufficient Washing	Increase the number of wash steps or the soaking time to ensure removal of all unbound enzyme conjugate. [14]
Contaminated Reagents	Use fresh, sterile reagents. Avoid cross-contamination between wells. [13]
Over-incubation	Adhere strictly to the incubation times specified in the protocol. [13]
Substrate Issues	Prepare the substrate solution immediately before use and protect it from light. [13]

Data Presentation

Table 1: Impact of Storage Temperature and Time on C-Peptide Stability in Serum and Plasma (% Deviation from Baseline)

Storage Condition	Duration	Serum (% Deviation)	Plasma (EDTA) (% Deviation)	Reference(s)
Delayed Centrifugation at Room Temp.	48 hours	-74%	-46%	[2] [3] [5]
72 hours	-80%	-23%	[3]	
Separated Sample at Room Temp.	48 hours	-29%	-31%	[5]
Separated Sample at 2-8°C	7 days	-5% to -6%	-13%	[2] [3] [5]
Separated Sample at -20°C	30 days	< -7%	< -7%	[5]

Table 2: Effect of Freeze-Thaw Cycles on C-Peptide Stability

Number of Cycles	Effect on C-Peptide Concentration	Reference(s)
1	No significant change reported.	[15] [16]
Up to 5	No significant changes observed.	[17]
6	Remained stable.	[8]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for C-Peptide Measurement

- Blood Collection:
 - For serum: Collect whole blood in a serum separator tube (SST).

- For plasma: Collect whole blood in a tube containing K2 EDTA as an anticoagulant.[\[2\]](#)
- Immediate Processing:
 - Serum: Allow the blood to clot at room temperature for 30-60 minutes.
 - Plasma: Gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant.
- Centrifugation:
 - Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C.[\[1\]](#)
- Aliquoting and Storage:
 - Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
 - Aliquot the serum or plasma into polypropylene tubes.
 - For analysis within 7 days, store aliquots at 2-8°C.[\[5\]](#)
 - For longer-term storage, freeze aliquots at -20°C or -70°C.[\[1\]](#)[\[6\]](#)

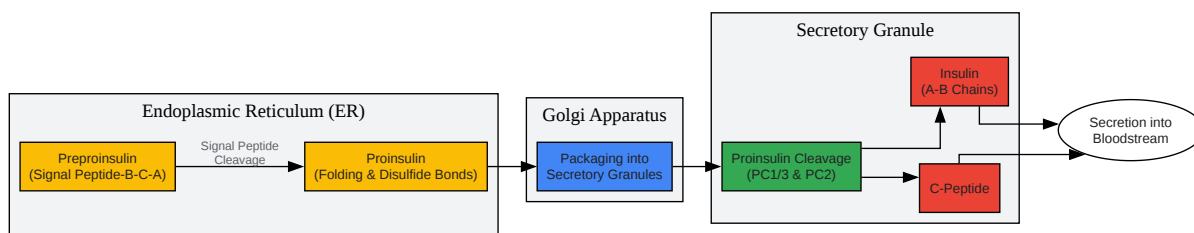
Protocol 2: General C-Peptide Sandwich ELISA Procedure

This is a generalized protocol based on common ELISA kits. Always refer to the specific manufacturer's instructions for your assay.

- Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Reconstitute lyophilized standards and controls with the provided diluent as instructed.[\[9\]](#)
 - Prepare the wash buffer by diluting the concentrate with deionized water.[\[9\]](#)
- Assay Procedure:

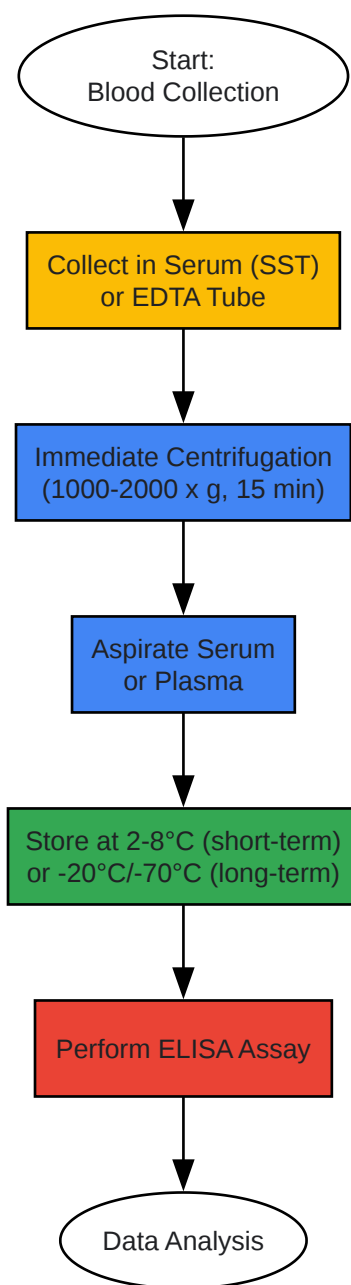
- Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.^[9]
- Add the enzyme-conjugated detection antibody to each well.^[9]
- Seal the plate and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature on a shaker).^{[5][9]}
- Wash the wells multiple times (e.g., 5 times) with the wash buffer to remove unbound reagents.^[9]
- Add the substrate solution (e.g., TMB) to each well and incubate in the dark for the specified time (e.g., 10-20 minutes).^{[6][9]}
- Add the stop solution to each well to terminate the reaction.^{[6][9]}
- Data Analysis:
 - Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.^[9]
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the C-peptide concentration in the samples by interpolating their absorbance values from the standard curve.

Visualizations



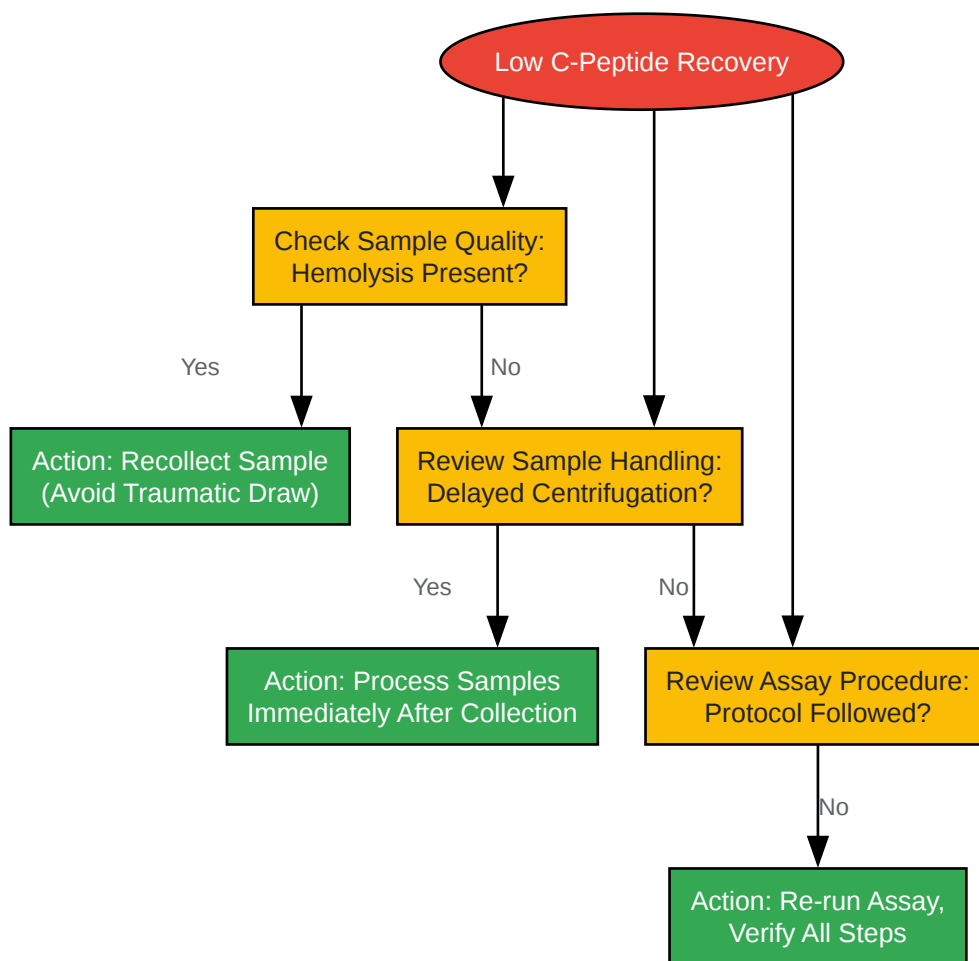
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Caption: Proinsulin processing and secretion pathway.



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Caption: Experimental workflow for C-peptide analysis.



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